molecular formula C27H38N2O4S2 B4291315 2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE

2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE

Cat. No.: B4291315
M. Wt: 518.7 g/mol
InChI Key: TVXGHZRGBVHRNT-UHFFFAOYSA-N
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Description

Bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of two tert-butylthioethyl groups and a methylenedi-4,1-phenylene biscarbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE typically involves the reaction of methylenedi-4,1-phenylene diisocyanate with 2-(tert-butylthio)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The tert-butylthio groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the carbamate groups.

    Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified carbamate derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

  • Bis(2-naphthyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate
  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

Comparison:

  • Bis(2-naphthyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate: Similar in structure but with naphthyl groups instead of tert-butylthio groups. This compound may have different reactivity and applications.
  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: Contains thiourea groups and is used in different contexts, such as peptide synthesis. It differs in its functional groups and specific applications.

Uniqueness: Bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate is unique due to the presence of tert-butylthio groups, which impart specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-tert-butylsulfanylethyl N-[4-[[4-(2-tert-butylsulfanylethoxycarbonylamino)phenyl]methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4S2/c1-26(2,3)34-17-15-32-24(30)28-22-11-7-20(8-12-22)19-21-9-13-23(14-10-21)29-25(31)33-16-18-35-27(4,5)6/h7-14H,15-19H2,1-6H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXGHZRGBVHRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCSC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE
Reactant of Route 2
Reactant of Route 2
2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE
Reactant of Route 3
Reactant of Route 3
2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE
Reactant of Route 4
Reactant of Route 4
2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE
Reactant of Route 5
Reactant of Route 5
2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE
Reactant of Route 6
Reactant of Route 6
2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE

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